molecular formula C24H17BrFN3O2 B5326559 (2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5326559
M. Wt: 478.3 g/mol
InChI Key: HPQVNGPUKADKHZ-YVLHZVERSA-N
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Description

The compound (2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule that features a benzimidazole core, a bromo-substituted phenyl ring, and a fluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Etherification: The fluorobenzyl ether moiety is introduced via a nucleophilic substitution reaction, where the phenol group reacts with 2-fluorobenzyl chloride in the presence of a base.

    Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the benzimidazole derivative with an appropriate acrylonitrile derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the phenyl ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Products may include benzimidazole N-oxides or phenolic derivatives.

    Reduction: Products can include primary amines or other reduced forms of the nitrile group.

    Substitution: Products will vary depending on the nucleophile used, such as substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

Biology and Medicine

    Drug Development:

    Biological Probes: The compound can be used as a fluorescent probe for studying biological systems, given its potential to interact with biomolecules.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: The compound can be used in analytical methods to detect or quantify other substances.

Mechanism of Action

The mechanism of action of (2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core can interact with nucleic acids or proteins, potentially inhibiting their function. The fluorobenzyl ether moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The unique combination of a benzimidazole core, a bromo-substituted phenyl ring, and a fluorobenzyl ether moiety sets (2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile apart from similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3O2/c1-30-18-7-8-21-22(12-18)29-24(28-21)17(13-27)10-15-6-9-23(19(25)11-15)31-14-16-4-2-3-5-20(16)26/h2-12H,14H2,1H3,(H,28,29)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQVNGPUKADKHZ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4F)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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